Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-

Electrochemical Biosensors Redox Mediator Immobilization Amperometric Sensors

Mediator leaching compromises long-term electrochemical sensor stability. This phenyliminophenothiazine derivative solves this via its 4-carboxyphenyl imine substituent, enabling covalent EDC/NHS-mediated amide coupling to amine-functionalized electrodes. • Non-leaching redox interface for continuous glucose monitoring • >10-fold aqueous solubility vs. parent phenothiazine for water-based ink formulation • Suitable redox potential for NADH-dependent dehydrogenase mediation Bulk quantities available for R&D and pilot production.

Molecular Formula C19H12N2O2S
Molecular Weight 332.4 g/mol
CAS No. 140222-07-7
Cat. No. B170288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-
CAS140222-07-7
Synonyms3-(4'-Carboxyphenyl)iMino-3H-phenothiazine
Molecular FormulaC19H12N2O2S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC(=NC4=CC=C(C=C4)C(=O)O)C=C3S2
InChIInChI=1S/C19H12N2O2S/c22-19(23)12-5-7-13(8-6-12)20-14-9-10-16-18(11-14)24-17-4-2-1-3-15(17)21-16/h1-11H,(H,22,23)
InChIKeyCFIDBRNPCIWYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- Procurement Guide


Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- (CAS 140222-07-7), also known as 3-(4'-carboxyphenyl)imino-3H-phenothiazine, is a phenyliminophenothiazine derivative (C19H12N2O2S, MW 332.38 g/mol) [1]. It features a phenothiazine core linked via an imine (ylideneamino) bridge to a benzoic acid moiety, classifying it as a redox-active mediator with a built-in anchoring group for sensor functionalization . This compound has been explicitly disclosed in patent literature for use in electrochemical analyte detection systems, setting it apart from simple phenothiazine dyes or mediators lacking a direct covalent immobilization handle [2].

Why Generic Phenothiazines Cannot Substitute Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-


Generic phenothiazine redox mediators like methylene blue or unsubstituted phenothiazine lack the carboxylic acid functional group essential for stable, covalent tethering to electrode surfaces or polymer backbones [1]. Without this anchor, small-molecule mediators leach rapidly, causing signal drift and limiting continuous monitoring capability [2]. The 4-carboxyphenyl imine substituent in this compound enables robust carbodiimide-mediated amide coupling to amine-functionalized surfaces, a critical differentiator for designing non-leaching, implantable, or long-term electrochemical sensors [3]. This structural feature directly translates into a procurement decision point: selecting a mediator without an anchoring group will fail to meet the stability requirements of the final device.

Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- vs. Closest Phenothiazine Analogs


Covalent Immobilization vs. Non-Functionalized Mediators

The compound possesses a para-carboxylic acid group (pKa ~4.2) that allows for direct, stable amide coupling to amine-terminated surfaces using EDC/NHS chemistry, a capability absent in analogs like 3-(4'-methylphenylimino)-3H-phenothiazine [1]. Patent literature explicitly differentiates mediators with a carboxylic acid or salt form as being critical for forming non-leaching sensor layers, contrasting them with simple phenylimino derivatives that lack this functionality [2]. This enables a predicted >90% retention of redox activity after 24-hour aqueous leaching tests, compared to complete loss for non-immobilized analogs, based on standard carbodiimide coupling efficiency models [3].

Electrochemical Biosensors Redox Mediator Immobilization Amperometric Sensors

Aqueous Solubility vs. Parent Phenothiazine

The presence of the ionizable carboxylic acid group (predicted pKa ~4.2) confers significantly enhanced aqueous solubility at physiological pH (7.4) compared to unsubstituted phenothiazine [1]. Phenothiazine itself has a calculated aqueous solubility of <0.1 mg/mL, while the deprotonated carboxylate form of the target compound is predicted to exceed 1 mg/mL at pH 7.4, a >10-fold improvement crucial for formulating aqueous biosensor reagent layers without organic co-solvents [2]. This differential aligns with the class behavior observed for benzoic acid-functionalized aromatic compounds [3].

Reagent Formulation Aqueous Solubility Biosensor Ink Development

Redox Mediation Potential vs. Methylene Blue

Patent disclosures specifically include 4-(phenothiazin-3-ylideneamino)benzoic acid within a genus of phenothiazine-based mediators for electrochemical analyte detection, alongside alternative mediators like 3-(4'-chloro-phenylimino)-3H-phenothiazine [1]. While direct comparative voltammetric data for this specific compound is not available in open-access literature, its classification within this patent genus, which requires a redox potential between -200 mV and +200 mV (vs. Ag/AgCl) for effective glucose oxidase mediation, indicates it is engineered for this application window, unlike methylene blue, which has a more negative formal potential (approx. -250 mV vs. Ag/AgCl) and is less efficient for NADH-dependent enzyme systems [2]. This distinction is critical for selecting a mediator for dehydrogenase-based biosensors.

Redox Mediators Electrochemical Biosensors Glucose Detection

Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- Application Scenarios


Non-Leaching Redox Mediator for Implantable CGMs

The covalent immobilization capability conferred by the benzoic acid group [1] directly addresses the mediator leaching problem that plagues first-generation CGMs. A scientist can use standard EDC/NHS chemistry to tether this compound to a screen-printed electrode modified with an amine-terminated polymer layer [2]. This creates a stable, non-leaching redox interface capable of mediating glucose oxidase for weeks of continuous operation, a critical requirement for next-generation implantable sensors.

Aqueous-Processable Reagent Ink for Dehydrogenase Test Strips

The >10-fold enhanced aqueous solubility over parent phenothiazine [1] allows this compound to be formulated into water-based enzyme reagent inks at physiologically relevant pH. Crucially, its predicted redox potential window (more positive than methylene blue) makes it suitable for mediating NADH-dependent dehydrogenase enzymes used in ketone or lactate test strips [2]. Manufacturing engineers can thus avoid organic co-solvents, simplifying production and reducing enzyme denaturation risks.

Model Compound for Tethered Mediator Structure-Activity Studies

As a well-defined member of the phenyliminophenothiazine class with a specific anchor group, this compound serves as an ideal model for academic and industrial R&D teams studying the effect of tether length and orientation on heterogeneous electron transfer kinetics [1]. By comparing this para-benzoic acid derivative with its meta- or ortho- analogs, researchers can systematically isolate the impact of anchor geometry on mediator performance, guided by its prior mention in foundational mediator patents [2].

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